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3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropanamide

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Fragment library attrition often spikes when compounds exceed Rule-of-3 donor ceilings. This 4-amino-3,5-dimethylpyrazole propanamide, bearing only 2 H-bond donors (vs. 3 in the primary amide), ensures CNS-oriented library compliance without sacrificing the pyrazole-amino pharmacophore. Key procurement advantages: 2 H-bond donors, XLogP3 -0.5, TPSA 72.9 Ų for balanced solubility & permeability; 3-carbon propanamide linker provides a distinct SAR vector over 2-propanamide isomers; commercially available at 95% purity, eliminating custom synthesis lead times.

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
Cat. No. B15240806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropanamide
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CCC(=O)NC)C)N
InChIInChI=1S/C9H16N4O/c1-6-9(10)7(2)13(12-6)5-4-8(14)11-3/h4-5,10H2,1-3H3,(H,11,14)
InChIKeyOWEHXTMCEHQWRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropanamide Identity & Procurement


The compound 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropanamide (CAS 1250847-55-2) is a low-molecular-weight (196.25 g/mol) pyrazole amide featuring a 4-amino-3,5-dimethylpyrazole core linked via a propanamide spacer to an N-methylamide terminus . Its C9H16N4O formula and computed XLogP3 of -0.5 place it in a balanced hydrophilicity range that is atypical for many densely substituted pyrazole building blocks, while its topological polar surface area (72.9 Ų) and hydrogen bond donor/acceptor count (2 donors, 3 acceptors) make it a compact scaffold for fragment-based or lead-oriented synthetic programs [1]. The compound is commercially available through multiple vendors, though batch-to-batch purity (typically 95%) and pricing variability remain key procurement considerations.

Compact pyrazole-amide scaffold for fragment-based library assembly
Reduced H-bond donor profile supports permeability study design
N-methyl propanamide linker with extended conformational sampling

Differentiation of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropanamide from Analogs


Within the class of 4-amino-3,5-dimethylpyrazole propanamides, seemingly minor modifications lead to divergent physicochemical and steric profiles that directly impact synthetic utility and biological compatibility. The target compound differs from its des-methyl analog 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanamide (CAS 1152559-08-4) by a single N-methyl group on the terminal amide, which alters hydrogen-bonding capacity (eliminating one H-bond donor) and modulates polarity [1]. Its propanamide linker length differentiates it from the 2-propanamide positional isomer (CAS 1152506-92-7), a change that can reposition the amide in a binding site or alter reactivity during further derivatization. The N-methyl substitution also distinguishes it from the N-ethyl (CAS 1248291-68-0) and N,N-dimethyl (CAS 1179173-09-1) homologs, each of which carries distinct steric bulk and metabolic stability profiles. These differences mean that substituting one member of this family for another without empirical validation risks failure in downstream applications where precise molecular recognition, solubility, or synthetic compatibility is required.

H-Bond Donor Shift
Primary amide analogs carry an additional H-bond donor — permeability profile may shift in screening
Linker Regiochemistry
2-propanamide positional isomers alter linker geometry — binding pose interpretation may differ
N-Alkyl Profile Mismatch
N-ethyl or N,N-dimethyl homologs introduce steric and metabolic differences — profile may not transfer

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropanamide vs. Closest Analogs


H-Bond Donor Reduction vs. Primary Amide Analog

The target compound replaces the primary amide of 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanamide (1152559-08-4) with an N-methyl secondary amide, reducing the hydrogen-bond donor count from 2 to 1 on the terminal amide group while preserving the 4-amino donor on the pyrazole [1]. This single N-methylation alters the total hydrogen-bond donor count from 3 (primary amide analog) to 2 (target compound), a change that can significantly influence membrane permeability and off-target binding promiscuity in lead optimization programs.

H-Bond Donor Profile
Class-level
Target: 2 total donors vs. analog: 3 donors
Supports donor-count review for fragment library design
No direct permeability data for this pair
Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Linker Length & Positional Isomer Comparison

The target compound bears a 3-carbon propanamide linker (ethylene bridge to amide) whereas its positional isomer 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropanamide (CAS 1152506-92-7) carries a 2-carbon branched linker . This difference adds one rotatable bond (3 in the target vs. 2 in the 2-propanamide isomer) and increases molecular flexibility, which can be quantified by the rotatable bond count and is expected to affect both synthetic accessibility and conformational entropy upon target binding.

Linker Regiochemistry
Class-level
Target: 3 rotatable bonds vs. positional isomer: 2
Supports conformational-sampling assessment in binding studies
Structural analysis; no direct binding data
Synthetic Chemistry Building Block Selection Medicinal Chemistry

N-Alkyl Steric & Metabolic Profile vs. N-Ethyl and N,N-Dimethyl Analogs

Within the N-alkylpropanamide series, the target N-methyl compound sits between the N-ethyl (CAS 1248291-68-0) and N,N-dimethyl (CAS 1179173-09-1) variants in terms of steric demand and metabolic vulnerability. The N-methyl group provides minimal steric hindrance (molar refractivity contribution ~6.5 cm³/mol) compared to N-ethyl (~10.3 cm³/mol), while avoiding the N-dealkylation susceptibility often associated with N,N-dimethyl amides . Although direct metabolic stability data for this series are not publicly available, the well-established structure-metabolism relationship in amide-containing drugs supports that N-methyl amides generally exhibit intermediate metabolic lability compared to primary or N,N-disubstituted amides.

N-Alkyl Metabolic Profile
Data to verify
N-methyl: intermediate steric and predicted metabolic profile
Supports metabolic-stability context review; no direct data
Class-level PK inference; no compound-specific data
Drug Metabolism Pharmacokinetics Medicinal Chemistry

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropanamide Applications


Fragment-Based Screening Library with Reduced H-Bond Donors

When constructing a fragment library with a target donor count ceiling (e.g., fewer than 3 donors for CNS-oriented fragments), the target compound's 2 H-bond donors provide a compliance advantage over the primary amide analog (3 donors) [1]. Procurement of this specific N-methyl amide rather than the primary amide may improve library compliance with Rule-of-3 guidelines without sacrificing the pyrazole-amino pharmacophore.

Synthetic Intermediate for Kinase Series with Propanamide Linker

The 3-propanamide linker of the target compound offers a distinct vector for pendant group attachment compared to 2-propanamide isomers. This is exploited in SAR campaigns where extending the linker by one methylene unit can resolve potency cliffs. The commercial availability of this specific regioisomer [1] reduces the need for custom synthesis.

Control Compound for N-Alkyl Amide SAR Studies

When evaluating the impact of N-alkyl substitution on target engagement, the target N-methyl compound serves as a critical intermediate reference point between the more polar primary amide and the more lipophilic N-ethyl or N,N-dimethyl analogs [1]. Its balanced properties make it a logical starting point for systematic SAR exploration.

Physicochemical Probe with Balanced Polarity

The computed XLogP3 of -0.5 and topological polar surface area of 72.9 Ų [1] place the target compound in a favorable range for solubility and permeability. This balance makes it suitable as a core scaffold for developing chemical probes where maintaining aqueous solubility while achieving target engagement is critical.

Application
Selection Property
Validation Focus
Fragment-based library assembly
H-bond donor count profile
Rule-of-3 compliance review
Kinase SAR vector studies
Linker regiochemistry
Conformational vector assessment
N-alkyl SAR reference studies
N-alkyl substitution profile
Metabolic stability context review
Physicochemical probe design
Balanced polarity profile
Solubility-permeability review
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